![molecular formula C21H16N2O2 B12602197 1H-Indazole-3-carboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)- CAS No. 875577-66-5](/img/structure/B12602197.png)
1H-Indazole-3-carboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole-3-carboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. This compound is known for its unique structural features, which include an indazole ring fused with a carboxylic acid group and a biphenyl moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . This reaction can be catalyzed by transition metals such as copper or palladium, which facilitate the formation of the indazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized procedures to ensure high yields and purity. For example, the use of diazotization reactions under mild conditions has been reported to efficiently produce 1H-Indazole-3-carboxylic acid derivatives . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indazole-3-carboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring and biphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-3-carboxylic acid oxides, while reduction can produce indazole-3-carbinol derivatives.
Aplicaciones Científicas De Investigación
1H-Indazole-3-carboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Indazole-3-carboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of protein kinases, which play a crucial role in cell signaling and regulation . The compound binds to the active site of the kinase, preventing its activity and thereby modulating various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Indazole-3-carboxylic acid: Shares the indazole core but lacks the biphenyl moiety.
1-Methylindazole-3-carboxylic acid: Contains a methyl group instead of the biphenyl moiety.
Indazole-3-carboxamide: Features an amide group in place of the carboxylic acid.
Uniqueness
1H-Indazole-3-carboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)- is unique due to the presence of the biphenyl moiety, which enhances its biological activity and specificity. This structural feature distinguishes it from other indazole derivatives and contributes to its potential as a therapeutic agent.
Propiedades
Número CAS |
875577-66-5 |
|---|---|
Fórmula molecular |
C21H16N2O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1-[(4-phenylphenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C21H16N2O2/c24-21(25)20-18-8-4-5-9-19(18)23(22-20)14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,25) |
Clave InChI |
NDLZXTTVQOLMMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C4=CC=CC=C4C(=N3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


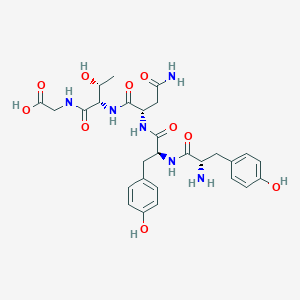
![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)
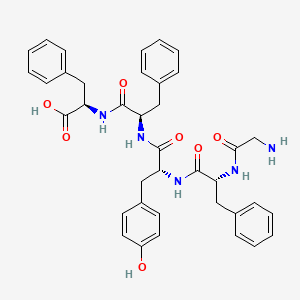
![1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12602126.png)
![4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-](/img/structure/B12602132.png)
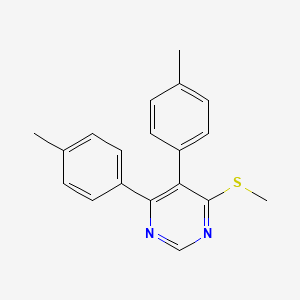
![Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate](/img/structure/B12602137.png)
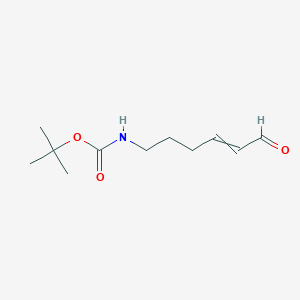
silane](/img/structure/B12602156.png)
![Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy-](/img/structure/B12602162.png)
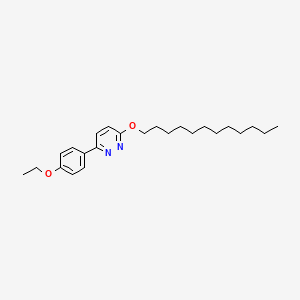
![2,6,7-Trimethyl-2,4,6,7-tetraaza-1-phosphabicyclo[2.2.2]octane](/img/structure/B12602172.png)
![3,3'-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole]](/img/structure/B12602177.png)

